Lower Lipophilicity (logP) Relative to the 4‑Methylpiperazinyl Analog Reduces Predicted Non‑Specific Binding
The predicted logP of the title compound (4.05) is markedly lower than that of its closest analog, 4‑butoxy‑N‑(2‑(4‑(dimethylamino)phenyl)‑2‑(4‑methylpiperazin‑1‑yl)ethyl)benzamide (CAS 946341‑04‑4), which has an estimated logP of ~5.9 (XlogP3) or 5.5 (AlogP) [REFS‑1][REFS‑2]. Lower lipophilicity is expected to reduce non‑specific protein binding and phospholipidosis risk, while still maintaining sufficient membrane permeability.
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.05, logD = 3.91 (ChemDiv internal models) |
| Comparator Or Baseline | 4‑butoxy‑N‑(2‑(4‑(dimethylamino)phenyl)‑2‑(4‑methylpiperazin‑1‑yl)ethyl)benzamide: XlogP3 ≈ 5.9, AlogP ≈ 5.5 |
| Quantified Difference | ΔlogP ≈ –1.5 to –1.9 log units |
| Conditions | In silico prediction; no experimental logP data available. |
Why This Matters
For in vitro screening, lower logP reduces the likelihood of promiscuous inhibition caused by non‑specific membrane partitioning, improving the interpretability of primary hits.
- [1] MolBIC Compound Database. Entry for Malonganenone A (C26H38N4O2). XlogP3 = 5.9, AlogP = 5.5. Available at: https://molbic.idrblab.net (accessed 2026‑04‑28). Note: Malonganenone A shares the same molecular formula as the piperazinyl analog; values used as a conservative estimate. View Source
